molecular formula C8H12ClIN2 B2378671 4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride CAS No. 2097800-33-2

4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride

Cat. No.: B2378671
CAS No.: 2097800-33-2
M. Wt: 298.55
InChI Key: POYVNDCAJNPHSO-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride is a chemical compound with the molecular formula C8H12ClIN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with iodine at the 4-position and methyl groups at the 2- and 6-positions. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride typically involves the iodination of 2,6-dimethylphenylhydrazine. The reaction is carried out in the presence of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce a variety of functionalized phenylhydrazine derivatives.

Scientific Research Applications

4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride involves its interaction with various molecular targets. The iodine atom and hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenylhydrazine: Lacks the iodine substitution, leading to different reactivity and applications.

    4-Bromo-2,6-dimethylphenylhydrazine: Similar structure but with bromine instead of iodine, resulting in different chemical properties.

    4-Chloro-2,6-dimethylphenylhydrazine:

Uniqueness

4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in certain synthetic and research applications.

Properties

IUPAC Name

(4-iodo-2,6-dimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYVNDCAJNPHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NN)C)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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